molecular formula C17H14N2O6 B3059148 1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]- CAS No. 94662-07-4

1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-

Cat. No.: B3059148
CAS No.: 94662-07-4
M. Wt: 342.3 g/mol
InChI Key: SAYMGIWRNUDWED-UHFFFAOYSA-N
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Description

This compound is a phthalimide derivative characterized by a hydroxypropyl linker substituted with a 4-nitrophenoxy group. Phthalimides are widely studied for their pharmacological and material science applications due to their rigid aromatic structure and ability to participate in hydrogen bonding. The 4-nitrophenoxy moiety introduces strong electron-withdrawing properties, which can enhance reactivity in nucleophilic substitution reactions or modulate biological activity.

Properties

IUPAC Name

2-[2-hydroxy-3-(4-nitrophenoxy)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6/c20-12(10-25-13-7-5-11(6-8-13)19(23)24)9-18-16(21)14-3-1-2-4-15(14)17(18)22/h1-8,12,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYMGIWRNUDWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(COC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345544
Record name ST048064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94662-07-4
Record name ST048064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Beta-Adrenergic Antagonist Modification

A primary route to this compound involves structural modification of β-adrenergic antagonists, as detailed in patent US2008/0064705A1. The strategy leverages existing pharmacologically active scaffolds for derivatization. The target molecule is synthesized by introducing a 4-nitrophenoxypropyl side chain to the isoindole-1,3-dione core.

Reaction Mechanism and Steps

  • Core Activation : The isoindole-1,3-dione nucleus is functionalized at the N-2 position using a hydroxypropyl spacer.
  • Nitroaromatic Coupling : The hydroxypropyl intermediate undergoes nucleophilic substitution with 4-nitrophenol under basic conditions. The reaction typically employs triethylamine (TEA) or diisopropylethylamine (DIPEA) to deprotonate the phenolic hydroxyl group, facilitating alkoxy bond formation.
  • Purification : Crude product is isolated via column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures.

Nucleophilic Substitution Approach

An alternative method involves direct alkylation of 4-nitrophenol with a pre-functionalized isoindole-1,3-dione derivative. This two-step process is adapted from strategies used in synthesizing Rivaroxaban intermediates.

Stepwise Procedure

  • Epoxide Formation : Reacting isoindole-1,3-dione with epichlorohydrin generates an epoxide intermediate.
  • Ring-Opening Reaction : The epoxide undergoes nucleophilic attack by 4-nitrophenol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O ) to install the phenoxypropyl group.
Optimization Insights:
  • Catalyst Loading : 10 mol% BF₃·Et₂O improves regioselectivity toward the secondary alcohol.
  • Solvent Systems : Polar aprotic solvents like dimethylacetamide (DMAC) enhance reaction rates.

Analytical Characterization

Purity and Stability

  • HPLC Analysis : Reverse-phase C18 columns with UV detection at 254 nm are standard for assessing purity (>95%).
  • Storage : Stable under inert gas (N₂/Ar) at 2–8°C; degradation occurs via hydrolysis of the phthalimide ring in aqueous media.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Systems : Microreactors reduce reaction times and improve heat transfer for exothermic steps (e.g., epoxide formation).
  • Green Chemistry Metrics : Solvent recovery (e.g., DCM) and catalyst recycling align with sustainability goals.

Regulatory Compliance

  • Impurity Profiling : Identified impurities include unreacted 4-nitrophenol and regioisomeric byproducts. Control strategies involve stringent pH adjustment during workup.

Chemical Reactions Analysis

Hydrolysis of the Isoindole-1,3-dione Core

The isoindole ring undergoes hydrolysis under acidic or basic conditions, yielding dicarboxylic acid derivatives.

Mechanism :

  • Nucleophilic attack by water or hydroxide on the carbonyl groups.

  • Ring opening to form phthalic acid analogs.

Experimental Data :

  • Acidic hydrolysis (HCl, reflux): Forms 2-(2-hydroxy-3-(4-nitrophenoxy)propyl)phthalic acid.

  • Basic hydrolysis (NaOH, 80°C): Higher reaction rate due to increased nucleophilicity of hydroxide ions.

Reduction of the Nitro Group

The nitro group on the phenoxy ring is reducible to an amine, enabling further derivatization.

Table 2: Reduction Methods and Outcomes

Reducing AgentConditionsProductNotesSource
H₂/Pd-CEthanol, 25°C, 1 atm2-[2-hydroxy-3-(4-aminophenoxy)propyl]isoindole-1,3-dioneHigh selectivity
Fe/HClReflux, 6 hoursPartial reduction to hydroxylamineRequires purification

Key Insight : Catalytic hydrogenation preserves the isoindole ring, while harsher conditions (e.g., Fe/HCl) may degrade sensitive functional groups.

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro group activates the aromatic ring for NAS at the para position.

Example Reaction :

  • Reaction with amines (e.g., piperazine) in DMF at 100°C yields derivatives with extended pharmacophores .

Mechanistic Note :

  • The nitro group directs incoming nucleophiles to the meta position relative to itself, but steric effects from the propyl chain influence regioselectivity.

Functionalization of the Hydroxyl Group

The secondary alcohol undergoes typical reactions:

  • Esterification : Acetylation with acetic anhydride/pyridine.

  • Etherification : Alkylation with alkyl halides under basic conditions.

Table 3: Hydroxyl Group Reactivity

Reaction TypeReagentsProductApplicationSource
AcetylationAc₂O, pyridineAcetyl-protected derivativeStability enhancement
MethanesulfonylationMsCl, Et₃NMesylate intermediateLeaving group for SN2

Stability and Degradation

  • Photodegradation : The nitro group sensitizes the compound to UV light, leading to nitro-to-nitrite rearrangement.

  • Thermal Decomposition : Above 200°C, decarboxylation and ring fragmentation occur.

Computational Insights

Molecular docking studies (e.g., COX-1/2 inhibition) suggest:

  • The isoindole-1,3-dione core participates in π-π stacking with aromatic residues (e.g., Trp387 in COX-1).

  • The nitro group enhances binding via polar interactions with serine or tyrosine residues.

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Development
One of the prominent applications of this compound is in the development of anticoagulants. It serves as an intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant medication. The structural properties of isoindole derivatives contribute to their effectiveness in inhibiting factor Xa, a crucial component in the coagulation cascade. Research has demonstrated that modifications to the isoindole structure can enhance potency and selectivity against target enzymes .

Anticancer Properties
Recent studies have indicated that isoindole derivatives exhibit anticancer activity. The compound has shown potential in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For instance, derivatives with specific substitutions on the isoindole ring have been evaluated for their ability to disrupt cancer cell signaling pathways, leading to increased interest in their development as therapeutic agents .

Materials Science

Polymer Synthesis
The compound's unique chemical properties make it suitable for use in polymer chemistry. It can be utilized as a monomer or cross-linking agent in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating isoindole derivatives into polymer matrices can improve material performance for applications in coatings and adhesives .

Nanomaterials
There is ongoing research into the use of isoindole derivatives in the fabrication of nanomaterials. These compounds can serve as precursors for creating nanostructured materials with specific electronic or optical properties. For example, studies have explored their role in developing organic photovoltaic devices and sensors due to their favorable charge transport characteristics .

Environmental Science

Pollutant Degradation
Isoindole derivatives are being investigated for their potential in environmental remediation. Their ability to interact with various pollutants makes them candidates for use in photocatalytic degradation processes. Research has shown that these compounds can facilitate the breakdown of organic contaminants under UV light exposure, providing a promising approach for wastewater treatment solutions .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticoagulant (Rivaroxaban intermediate)Effective inhibition of factor Xa
Anticancer agentInduces apoptosis in cancer cell lines
Materials SciencePolymer synthesisEnhances thermal stability and mechanical properties
NanomaterialsUsed in organic photovoltaic devices
Environmental SciencePollutant degradationFacilitates breakdown of organic contaminants

Case Studies

  • Rivaroxaban Synthesis : A detailed study on the synthesis pathway of Rivaroxaban highlighted the role of 1H-Isoindole-1,3(2H)-dione derivatives as intermediates, showcasing how structural modifications lead to enhanced pharmacological properties.
  • Anticancer Activity Evaluation : In vitro studies assessed the anticancer effects of various isoindole derivatives on breast and lung cancer cell lines, revealing significant reductions in cell viability and induction of apoptosis.
  • Environmental Remediation Research : A project focused on using isoindole-based photocatalysts demonstrated effective degradation rates for dyes and pharmaceuticals in contaminated water samples under UV irradiation.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with structurally related phthalimide derivatives, focusing on substituents, physicochemical properties, and applications:

Compound Name Substituent Position/Group Molecular Weight (g/mol) XLogP3* Key Applications/Properties References
Target Compound : 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]phthalimide 4-Nitrophenoxy, hydroxypropyl ~347.3 (calculated) ~2.5† Potential pharmacological agent; high polarity due to -NO₂ [4, 7, 21]
2-[3-(2-Nitrophenoxy)propyl]phthalimide (CAS 66725-23-3) 2-Nitrophenoxy 326.3 2.8 Intermediate in organic synthesis
2-[3-(4-Chloro-2-nitrophenoxy)propyl]phthalimide (CAS 848589-68-4) 4-Chloro-2-nitrophenoxy 360.75 N/A Likely pesticide or polymer additive
2-[3-(4-Fluorophenoxy)propyl]phthalimide (CAS 253443-45-7) 4-Fluorophenoxy 299.3 2.8 Lower reactivity due to electron-withdrawing F
2-[3-(4-Nitro-1H-pyrazol-1-yl)propyl]phthalimide (CAS 1006572-22-0) 4-Nitro-pyrazolyl 300.27 N/A Anticancer or antimicrobial candidate
2-[3-[(6-Methoxy-8-quinolinyl)amino]propyl]phthalimide (CAS 7399-04-4) Quinolinylamino 361.39 N/A Antimalarial/antiparasitic activity

*XLogP3: Predicted octanol-water partition coefficient (lipophilicity). †Estimated based on nitroaromatic analogs.

Key Comparative Insights

Substituent Effects on Reactivity: The 4-nitrophenoxy group in the target compound confers stronger electron-withdrawing effects compared to 2-nitrophenoxy (CAS 66725-23-3) or 4-fluorophenoxy (CAS 253443-45-7). This enhances susceptibility to nucleophilic aromatic substitution, making it valuable in polymer crosslinking or prodrug design .

Biological Activity: The quinolinylamino derivative (CAS 7399-04-4) demonstrates antimalarial activity, suggesting that the target compound’s 4-nitrophenoxy group could be optimized for similar therapeutic targets . Pyrazolyl derivatives (e.g., CAS 1006572-22-0) highlight the role of heterocyclic substituents in enhancing antimicrobial potency, a pathway less explored for nitrophenoxy analogs .

Synthetic Accessibility: The target compound’s synthesis likely parallels 2-(3-phenoxypropyl)phthalimide (CAS 83708-38-7), where phenoxy groups are introduced via nucleophilic substitution on brominated intermediates . Green chemistry approaches, such as solvent-free polycondensation (used for polysilsesquioxane-phthalimide hybrids), could be adapted to improve the sustainability of its synthesis .

Nitro groups generally reduce metabolic stability but enhance binding to nitroreductase enzymes, a feature exploited in hypoxia-selective prodrugs .

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound 1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]- has been investigated for its potential applications in treating various diseases, including neurodegenerative disorders and inflammatory conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC21H21N3O5
Molecular Weight395.41 g/mol
Melting Point208-211°C
Density1.421 g/cm³
SolubilitySlightly soluble in DMSO and methanol (heated)
LogP0.6 at 25°C

Research indicates that isoindole derivatives exhibit a range of biological activities through various mechanisms:

  • Anti-inflammatory Activity : The compound has shown to inhibit pro-inflammatory factors such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). These actions contribute to its potential as an anti-inflammatory agent .
  • Neuroprotective Effects : Isoindole derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), making them potential candidates for Alzheimer's disease treatment. They may also modulate β-secretase and β-amyloid aggregation .
  • Antioxidant Properties : The compound interacts with nuclear factor kappa B (NF-kB) pathways, which are crucial for regulating oxidative stress responses in cells .

Biological Evaluation

A series of biological evaluations have been conducted to assess the efficacy and safety of this compound:

Cytotoxicity Studies

In vitro studies demonstrated that the compound exhibited no cytotoxic activity at concentrations ranging from 10–90 µM. IC50 values were calculated, revealing a moderate toxicity threshold with the highest observed effect at approximately 90.28 µM for certain derivatives .

Pharmacokinetics

Bioinformatics analysis has predicted favorable pharmacokinetic profiles for this compound, including:

  • Good intestinal absorption
  • Effective blood-brain barrier (BBB) permeability
  • Target interactions with MAO-B and COX-2 , which are critical for its therapeutic effects against neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of isoindole derivatives:

  • Study on Anti-Alzheimer's Activity : A recent investigation focused on the inhibition of AChE by isoindole derivatives, demonstrating significant activity comparable to established drugs used in Alzheimer's therapy .
  • Inflammation Models : In animal models of inflammation, compounds similar to 1H-Isoindole-1,3(2H)-dione showed reduced levels of inflammatory markers and improved clinical outcomes .
  • Docking Studies : Molecular docking studies indicated strong binding affinities for COX enzymes, suggesting that these compounds could serve as effective anti-inflammatory agents through selective inhibition .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione, and how is structural characterization performed?

Synthesis typically involves nucleophilic substitution reactions between phthalimide derivatives and functionalized propyl chains. For example, the hydroxyl and nitrophenoxy groups are introduced via stepwise alkylation or epoxide ring-opening reactions. Structural confirmation relies on spectroscopic techniques:

  • NMR (¹H/¹³C) identifies proton environments and carbon frameworks.
  • FT-IR verifies functional groups (e.g., C=O stretching at ~1770 cm⁻¹ for isoindole-dione).
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
    Crystallographic data (if available) resolves stereochemistry .

Basic: What in vitro pharmacological screening strategies are used to evaluate this compound’s bioactivity?

Primary screens focus on:

  • Cyclooxygenase (COX) inhibition : Enzyme-linked immunosorbent assays (ELISAs) or fluorometric assays measure prostaglandin E₂ (PGE₂) reduction. IC₅₀ values are compared to reference inhibitors (e.g., indomethacin) .
  • Antioxidant activity : DPPH radical scavenging assays quantify free radical neutralization.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) assess viability reduction .

Advanced: How does molecular docking explain the compound’s cyclooxygenase inhibitory activity, and what contradictions arise between in silico and in vitro data?

Docking studies (e.g., using AutoDock Vina) model the compound’s interaction with COX-1/2 active sites. The nitrophenoxy group may form hydrogen bonds with Arg120 (COX-1) or Tyr355 (COX-2). Contradictions may occur if in vitro IC₅₀ values for COX-1/2 differ significantly from docking-predicted affinities. This could stem from:

  • Solubility limitations in vitro.
  • Off-target effects not captured in silico.
  • Differences in enzyme conformational states .

Advanced: How do structural modifications of the phthalimide core influence pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

  • Hydroxypropyl chain : Enhances solubility and bioavailability. Steric effects may reduce COX-2 selectivity.
  • 4-Nitrophenoxy group : Electron-withdrawing properties increase COX affinity but may elevate toxicity.
  • N-substitution : Bulky groups (e.g., aryl) improve anticancer activity but reduce analgesic efficacy. Comparisons to analogs like thalidomide (CAS 50-35-1) highlight trade-offs between anti-inflammatory and immunomodulatory effects .

Advanced: What in vivo models are appropriate for validating analgesic and anti-oedematous effects, and how are confounding variables controlled?

  • Neuropathic pain : Chronic constriction injury (CCI) models in rodents.
  • Inflammatory pain : Carrageenan-induced paw edema.
  • Chemotherapy-induced pain : Paclitaxel-treated mice.
    Controls : Sham-operated animals, vehicle-only groups, and reference drugs (e.g., gabapentin). Behavioral tests (von Frey filaments, hot plate) quantify analgesia. Tissue samples are histologically analyzed for edema reduction .

Advanced: How should researchers address discrepancies in reported anticancer vs. COX inhibitory activities across studies?

Contradictions may arise from:

  • Cell line heterogeneity : Varied expression of COX isoforms in cancer cells.
  • Assay conditions : Differences in serum concentration or incubation time.
  • Metabolic stability : Rapid degradation in certain media.
    Resolution : Validate findings using orthogonal assays (e.g., Western blot for COX-2 protein levels) and pharmacokinetic profiling (plasma half-life, metabolite identification) .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

  • HPLC-UV/Vis : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA). Detection at λ = 254 nm (nitrophenoxy absorption).
  • LC-MS/MS : MRM transitions for enhanced specificity in plasma or tissue homogenates.
  • Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .

Basic: What safety and toxicity data are available for this compound?

Limited acute toxicity data exist, but structural analogs (e.g., thalidomide derivatives) suggest:

  • Genotoxicity : Ames test negative, but micronucleus assays recommended.
  • Hepatotoxicity : Monitor ALT/AST levels in chronic dosing studies.
  • Teratogenicity : Avoid use in pregnancy due to phthalimide-related risks. Refer to SDS guidelines for handling (e.g., PPE, ventilation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-
Reactant of Route 2
Reactant of Route 2
1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-

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